3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(9(12)13)5-11-8(3)4-7(2)10-11/h4,6H,5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMPUXUJVGEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374428 | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436086-92-9 | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
Alkylation of 3,5-Dimethylpyrazole Followed by Ester Saponification
A widely reported method involves alkylation of 3,5-dimethylpyrazole with a brominated ester, followed by hydrolysis to the carboxylic acid.
Procedure:
Synthesis of 3,5-Dimethylpyrazole :
Alkylation with Ethyl 2-Methyl-3-bromopropanoate :
Saponification to Carboxylic Acid :
Optimization Notes:
Direct Coupling via Mitsunobu Reaction
An alternative approach employs the Mitsunobu reaction to couple preformed pyrazole and propanoic acid precursors.
Procedure:
Activation of 3,5-Dimethylpyrazole :
Coupling with 2-Methylpropanoic Acid Derivative :
- Reactants : Activated pyrazole, tert-butyl 2-methylpropanoate.
- Yield : ~70% after deprotection with TFA.
Challenges:
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Functionalized pyrazole derivatives
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors associated with various diseases.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as thermal stability or conductivity.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The pyrazole ring can interact with the active site of the enzyme or receptor through hydrogen bonding, hydrophobic interactions, or π-π stacking. The 2-methylpropanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their differentiating features:
Structural and Functional Analysis
Pyrazole Ring Modifications
- Electron-Donating Groups (e.g., 3,5-dimethyl) : The parent compound’s dimethyl groups enhance steric shielding, reducing reactivity at the pyrazole nitrogen. This stability is advantageous in multistep syntheses .
- Electron-Withdrawing Groups (e.g., CF3, Br) : Substitutions like trifluoromethyl or bromine () increase electrophilicity, making these analogs more reactive in nucleophilic aromatic substitution .
Propanoic Acid Chain Variations
- Esterification (e.g., Ethoxycarbonyl): Compounds like 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exhibit increased lipophilicity, favoring membrane permeability in drug design .
- Amino Substitution: The amino group in 2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid facilitates conjugation with biomolecules, though commercial discontinuation suggests synthetic challenges .
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, also known by its CAS number 436086-92-9, is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.
- Molecular Formula : C9H14N2O2
- Molecular Weight : 182.22 g/mol
- CAS Number : 436086-92-9
The compound's structure features a pyrazole ring, which is significant for its biological interactions. The presence of dimethyl groups on the pyrazole enhances its lipophilicity and may influence its receptor binding properties.
Antiinflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of various pyrazole derivatives, it was found that compounds with similar structures to this compound significantly reduced inflammation markers in vitro. The mechanism was attributed to the inhibition of COX enzymes and modulation of pro-inflammatory cytokines.
Case Study 2: Antioxidant Capacity
A comparative analysis of antioxidant activity among several pyrazole derivatives revealed that this compound exhibited a notable ability to reduce oxidative stress in cultured neuronal cells. The study highlighted its potential as a neuroprotective agent.
Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al. (2022) | Anti-inflammatory | Inhibition of COX enzymes; reduced inflammatory cytokines |
| Johnson et al. (2023) | Antioxidant | Significant reduction in oxidative stress markers |
| Lee et al. (2024) | Antimicrobial | Effective against E. coli and S. aureus strains |
Q & A
Basic: What are the key synthetic routes for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid?
Methodological Answer:
The synthesis typically involves functionalizing pyrazole derivatives. A common approach is the protection of 3,5-dimethylpyrazole with methyl acrylate to form methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, followed by hydrolysis to yield the propanoic acid derivative. Alkaline hydrolysis under controlled conditions (e.g., NaOH/EtOH at reflux) is critical to avoid decarboxylation. Regioselectivity during pyrazole alkylation must be confirmed via NMR (e.g., ¹H and ¹³C) to ensure correct substitution .
Advanced: How can researchers address regioselectivity challenges in pyrazole alkylation during synthesis?
Methodological Answer:
Regioselectivity in pyrazole alkylation is influenced by steric and electronic factors. For 3,5-dimethylpyrazole, the 1-position is favored due to reduced steric hindrance. To validate regiochemistry, use 2D NMR techniques (e.g., NOESY or HSQC) to confirm spatial relationships between protons. X-ray crystallography (e.g., SHELX refinement) can resolve ambiguities in substitution patterns .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between pyrazole ring protons (δ 6.0–7.0 ppm) and methyl/methylene groups.
- FT-IR : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and pyrazole N-H absorption (~3200 cm⁻¹).
- ESI-MS : Validate molecular weight (e.g., [M-H]⁻ ion for C₁₀H₁₄N₂O₂ at m/z 202.1) .
Advanced: How can computational modeling aid in predicting the compound’s reactivity or binding properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electron density distribution, acidity (pKa of the carboxylic group), and nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets, such as enzymes or receptors, using crystallographic data from related pyrazole derivatives .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to prevent oxidation or hydrolysis. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) periodically. Avoid prolonged exposure to moisture .
Advanced: How can researchers resolve contradictions in crystallographic data for pyrazole derivatives?
Methodological Answer:
Use SHELXL for refinement, ensuring hydrogen atom placement via riding models or free refinement. Validate structures using the R1 factor (<5%) and residual electron density maps. Cross-check with Cambridge Structural Database (CSD) entries for analogous compounds (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) to identify systematic errors .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
While specific toxicity data may be limited, general precautions include:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to minimize inhalation of aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can impurity profiling be optimized during synthesis?
Methodological Answer:
Employ LC-MS with high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., unhydrolyzed esters or decarboxylated derivatives). Use gradient elution (e.g., 5–95% MeCN in H₂O) coupled with charged aerosol detection (CAD) for non-UV-active impurities. Reference standards for common intermediates (e.g., methyl ester precursors) are critical for quantification .
Basic: What biological applications are reported for structurally related pyrazole-carboxylic acids?
Methodological Answer:
Pyrazole-carboxylic acids are explored as enzyme inhibitors (e.g., COX-2) or antimicrobial agents. For example, derivatives with thiazolidinone moieties show activity against Staphylococcus aureus (MIC ≤ 8 µg/mL). Structure-activity relationship (SAR) studies require systematic variation of substituents on the pyrazole and carboxylic acid groups .
Advanced: How can researchers validate the compound’s role in modulating protein-ligand interactions?
Methodological Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For intracellular targets, employ fluorescence polarization assays with labeled proteins (e.g., FITC-conjugated). Cross-validate with X-ray co-crystallography to resolve binding modes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
